molecular formula C23H24N2O7 B11285370 2-[[5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl]methoxy]-N-(2,5-dimethoxyphenethyl)acetamide

2-[[5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl]methoxy]-N-(2,5-dimethoxyphenethyl)acetamide

Cat. No.: B11285370
M. Wt: 440.4 g/mol
InChI Key: GCHNETWQRQHFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-3-YL]METHOXY}-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-3-YL]METHOXY}-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE involves multiple steps, typically starting with the preparation of the benzodioxole and oxazole intermediates. One common method involves the Pd-catalyzed C-N cross-coupling reaction, which is used to form the oxazole ring . The reaction conditions often include the use of catalytic tris(dibenzylideneacetone)dipalladium, 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP), and cesium carbonate as the base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-3-YL]METHOXY}-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-3-YL]METHOXY}-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-3-YL]METHOXY}-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-3-YL]METHOXY}-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE apart is its combination of the benzodioxole, oxazole, and dimethoxyphenyl groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C23H24N2O7

Molecular Weight

440.4 g/mol

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methoxy]-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C23H24N2O7/c1-27-18-4-6-19(28-2)16(9-18)7-8-24-23(26)13-29-12-17-11-21(32-25-17)15-3-5-20-22(10-15)31-14-30-20/h3-6,9-11H,7-8,12-14H2,1-2H3,(H,24,26)

InChI Key

GCHNETWQRQHFQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCNC(=O)COCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.